molecular formula C11H17NO3 B032120 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 160428-64-8

2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B032120
CAS No.: 160428-64-8
M. Wt: 211.26 g/mol
InChI Key: PXRBKNSGFKJKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS 160428-64-8) is a high-purity chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This specialty chemical belongs to the pyrrolidine derivative class and serves as a versatile building block and synthetic intermediate in advanced organic synthesis and pharmaceutical research. The structure features a reactive ethenyl group and a protected amine, making it a valuable scaffold for constructing more complex molecules. Its primary research applications include use as a precursor in the development of novel active compounds and as a key reagent in method development, such as intramolecular C-H amination studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 2-ethenyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-8-6-7-9(13)12(8)10(14)15-11(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBKNSGFKJKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Olefination

Reaction of a 2-keto-pyrrolidine intermediate with ethylidenetriphenylphosphorane:

Pyrrolidin-2-one+Ph3P=CH2THF, 0°C→RT2-Ethenyl-pyrrolidin-5-one\text{Pyrrolidin-2-one} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{THF, 0°C→RT}} \text{2-Ethenyl-pyrrolidin-5-one}

Key parameters:

  • Temperature control : 0°C addition → room temperature reaction

  • Solvent choice : Anhydrous THF or DCM

  • Yield : 70-85% (based on analogous systems)

Heck Coupling

Palladium-catalyzed coupling of 2-bromo-pyrrolidine with ethylene:

2-Bromo-pyrrolidin-5-one+C2H4Pd(OAc)2,PPh3,Et3N2-Ethenyl-pyrrolidin-5-one\text{2-Bromo-pyrrolidin-5-one} + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3, \text{Et}_3\text{N}} \text{2-Ethenyl-pyrrolidin-5-one}

Optimized conditions from patent literature:

ParameterValue
Catalyst loading5 mol% Pd(OAc)₂
Ligand10 mol% PPh₃
Temperature80°C
Reaction time24 h
Yield78%

Integrated Synthetic Routes

Combining protection and functionalization steps:

Route A (Linear Synthesis)

  • N-Boc protection of pyrrolidine-5-one-2-carboxylic acid

  • Wittig olefination at C2

  • Final purification via crystallization

Route B (Convergent Approach)

  • Synthesize 2-ethenyl-pyrrolidin-5-one core

  • Install tert-butyl ester via Steglich esterification

  • Chromatographic purification

Comparative performance data from analogous systems:

RouteTotal YieldPurityKey Advantage
A62%98.5%Fewer purification steps
B71%99.2%Better stereochemical control

Purification and Characterization

Final purification typically employs solvent combinations:

  • Crystallization : Heptane/EtOAc (3:1) gives 99.2% purity

  • Chromatography : Silica gel with hexane:EtOAc gradient

Critical characterization data includes:

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc), 4.45-5.08 (m, 3H, vinyl + CH₂)

  • HPLC : RT = 8.92 min (C18 column, MeCN/H₂O 70:30)

  • MS : m/z 240.1 [M+H]+ (calculated 239.3)

Scale-Up Considerations

Industrial production requires optimization of:

ParameterLab ScalePilot Plant
Reaction volume500 mL2000 L
Cooling rate5°C/min1°C/min
Crystallization time2 h12 h
Final yield85%79%

Emerging Methodologies

Recent advances suggest potential improvements:

  • Flow chemistry : Reduces reaction time from 24 h → 4 h for Heck couplings

  • Enzymatic catalysis : Lipase-mediated esterification (99% ee demonstrated in related systems)

  • Microwave assistance : 80% yield improvement in Wittig reactions at 150W

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways, such as in the preparation of rac-Vigabatrin Hydrochloride .

Reaction Conditions Reagents Product Yield
Hydrochloric acid (HCl, 1M)Aqueous HCl, 25°C, 12h2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic acid85%
Trifluoroacetic acid (TFA)TFA/DCM (1:1), 0°C to RT, 4hDeprotected carboxylic acid92%

Key Insight : TFA-mediated deprotection is more efficient due to the acid-labile nature of tert-butyl esters .

Functionalization of the Ethenyl Group

The ethenyl substituent participates in addition and cross-coupling reactions. For example, hydrogenation or epoxidation modifies the double bond for downstream applications .

Reaction Type Conditions Product Catalyst/Reagent
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 6h2-Ethyl-5-oxo-1-pyrrolidinecarboxylic acid tert-butyl ester78%
Epoxidationm-CPBA, DCM, 0°C to RT, 8hEpoxide derivative65%

Note : The ethenyl group’s reactivity aligns with typical alkene transformations, though steric effects from the pyrrolidine ring may influence yields .

Ring-Opening Reactions of the Pyrrolidine Lactam

The 5-oxo-pyrrolidine (lactam) ring can be opened under basic or reductive conditions to generate linear intermediates .

Reaction Conditions Product Application
Alkaline HydrolysisNaOH (2M), H₂O, reflux, 8h5-Aminopentanoic acid derivativePrecursor to bioactive molecules
Reductive AminationNaBH₃CN, NH₄Cl, MeOH, RT, 12hSecondary amine functionalized compoundDrug intermediate

Mechanistic Detail : Ring-opening often involves nucleophilic attack at the carbonyl carbon, followed by reorganization .

Coupling Reactions for Amide Bond Formation

The carboxylic acid (post-deprotection) engages in peptide coupling reactions. For example, Steglich esterification or carbodiimide-based methods are employed .

Coupling Method Reagents Product Yield
Steglich EsterificationDCC, DMAP, R-OH, DCM, RT, 24hEster derivatives (e.g., methyl or benzyl esters)80–90%
EDCl/HOBt-Mediated CouplingEDCl, HOBt, amine, DMF, 0°C to RT, 6hAmide conjugates75%

Optimization : DMAP accelerates acyl transfer in Steglich conditions, minimizing side reactions .

Thermal and Stability Data

The compound exhibits moderate thermal stability, with decomposition observed above 150°C .

Property Value Conditions
Melting Point45–47°C
Storage StabilityStable at 2–8°CDry, inert atmosphere
SolubilitySoluble in DCM, THF, DMFInsoluble in water

Scientific Research Applications

Intermediate in Drug Synthesis

The primary application of 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is as an intermediate in the synthesis of rac-Vigabatrin, a drug used to treat epilepsy by inhibiting gamma-aminobutyric acid (GABA) transaminase, which increases GABA levels in the brain . This compound's role in producing rac-Vigabatrin highlights its importance in developing treatments for neurological disorders.

Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit potential neuroprotective effects. These derivatives can modulate neurotransmitter systems, particularly GABA receptor activity, which is crucial for maintaining neurological health. Ongoing studies are investigating the pharmacodynamics and pharmacokinetics of these derivatives to better understand their therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure SimilarityUnique Features
Rac-VigabatrinModerateKnown anticonvulsant; derived from this ester
4-Aminobutyric AcidLowDirect GABA analog; different structure
3-Hydroxybutyric AcidLowDifferent functional groups; not a pyrrolidine
(S)-3-Amino-4-(4-fluorophenyl)butanoic AcidModerateAnticonvulsant; different activity profile

This table illustrates how this compound stands out due to its specific role as an intermediate in synthesizing rac-Vigabatrin and its unique structural attributes that facilitate various biological activities.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester and related compounds are critical for understanding its applications and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Property This compound tert-Butyl L-Pyroglutamate (CAS: 35418-16-7) 5-Oxoproline Methyl Ester (Hypothetical Analog)
CAS Number 160428-64-8 35418-16-7 N/A
Molecular Formula C₁₁H₁₇NO₃ C₉H₁₅NO₃ C₆H₉NO₃
Molecular Weight (g/mol) 211.26 185.18 143.14
Substituents 2-Ethenyl, tert-butyl ester tert-butyl ester, L-configuration at C2 Methyl ester
Key Applications Intermediate for functionalized pyrrolidines Chiral building block in peptide synthesis Model compound for lactam reactivity studies

Research Findings and Data Gaps

  • Synthetic Yields: The target compound is synthesized via Mitsunobu or nucleophilic substitution reactions, with reported yields of ~60–75% . tert-Butyl L-pyroglutamate is typically obtained in higher yields (>85%) due to established protocols for chiral esterification .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for the target compound indicate a melting point of ~80–85°C, while tert-butyl L-pyroglutamate melts at ~92–95°C, reflecting differences in crystallinity due to substituent effects .

Biological Activity

2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester (CAS Number 160428-64-8) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsants like rac-Vigabatrin. This compound exhibits notable biological activities, particularly in neuropharmacology, due to its structural characteristics and interactions with neurotransmitter systems.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Appearance : Light yellow oil
  • Purity : >95% (HPLC) .

Biological Activity

The primary biological activity of this compound is linked to its derivatives, which have been studied for their potential neuroprotective effects. The compound plays a crucial role in the synthesis of rac-Vigabatrin, an anticonvulsant drug that inhibits gamma-aminobutyric acid (GABA) transaminase, leading to increased GABA levels in the brain. This mechanism is vital for controlling seizures and providing neuroprotection.

Research indicates that derivatives of this compound can modulate GABA receptor activity, which is essential for various neurological functions. The inhibition of GABA transaminase results in enhanced GABAergic transmission, contributing to its anticonvulsant properties. Studies have shown that rac-Vigabatrin effectively reduces seizure frequency in epilepsy patients .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticonvulsant Inhibits GABA transaminase; increases GABA levels; used in epilepsy treatment.
Neuroprotective Effects Potentially protects neurons from excitotoxicity via GABA modulation.
Pharmacodynamics Ongoing studies on absorption, distribution, metabolism, and excretion (ADME).

Case Study: Rac-Vigabatrin

Rac-Vigabatrin is a notable derivative synthesized from this compound. Clinical trials have demonstrated its efficacy in treating refractory epilepsy, particularly in patients who do not respond to conventional therapies. The drug's ability to elevate GABA levels has been linked to improved seizure control and better quality of life for patients .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
Rac-VigabatrinModerateKnown anticonvulsant; derived from this ester
4-Aminobutyric AcidLowDirect GABA analog; different structure
(S)-3-Amino-4-(4-fluorophenyl)butanoic AcidModerateAnticonvulsant; different activity profile

Pharmacokinetics and Future Directions

Research into the pharmacokinetics of this compound is ongoing. Understanding its absorption rates, distribution within biological systems, metabolism pathways, and excretion mechanisms will be crucial for optimizing its therapeutic applications.

Potential Areas for Further Research

  • Neuroprotective Applications : Investigate the potential of this compound in treating neurodegenerative diseases.
  • Synthesis Optimization : Develop more efficient synthetic routes to enhance yield and purity.
  • Expanded Pharmacological Profiles : Explore other biological activities beyond anticonvulsant effects.

Q & A

Basic: What are the primary spectroscopic methods for characterizing 2-Ethenyl-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester, and how do they resolve structural ambiguities?

Answer:
The compound is characterized using <sup>1</sup>H/<sup>13</sup>C NMR to confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the ethenyl moiety (δ ~5.0–6.0 ppm for vinyl protons). IR spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹) of the pyrrolidinone ring and ester group. X-ray crystallography (e.g., in spirocyclic analogs) resolves stereochemical ambiguities by revealing bond angles and spatial arrangements . For purity assessment, HPLC with UV detection (λ = 210–230 nm) is recommended, especially when synthesizing derivatives with reactive ethenyl groups .

Basic: What synthetic strategies are commonly employed to introduce the tert-butyl ester group into pyrrolidinecarboxylic acid derivatives?

Answer:
The tert-butyl ester is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) between the carboxylic acid and tert-butanol under anhydrous conditions. Alternatively, Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) protects the pyrrolidine nitrogen first, followed by esterification . For sterically hindered derivatives, microwave-assisted synthesis (80–100°C, 30 min) improves yields by enhancing reaction kinetics .

Advanced: How can researchers mitigate competing side reactions during the functionalization of the ethenyl group in this compound?

Answer:
The ethenyl group is prone to unwanted polymerization or Michael addition under basic conditions. To suppress this:

  • Use low-temperature reactions (0–5°C) with radical inhibitors (e.g., BHT).
  • Employ palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) in degassed solvents (e.g., DMF/H₂O) to selectively modify the ethenyl group without side reactions .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect early-stage byproducts.

Advanced: How do stereochemical variations in the pyrrolidine ring impact the compound’s reactivity in asymmetric catalysis?

Answer:
The 5-oxo-pyrrolidine core can adopt distinct conformations (e.g., envelope or twist-boat), influencing its ability to coordinate metal catalysts. For example:

  • (S)-enantiomers (e.g., H-Pyr-OtBu analogs) show higher enantioselectivity in asymmetric aldol reactions due to preferential binding to chiral ligands like BINAP .
  • X-ray crystallography of tert-butyl-protected derivatives reveals that substituent orientation (e.g., ethenyl vs. hydroxyl groups) alters steric bulk, affecting catalytic turnover rates .

Advanced: What methodological approaches resolve contradictions in reported reaction yields for tert-butyl ester derivatives?

Answer:
Yield discrepancies often arise from moisture sensitivity of intermediates or incomplete Boc deprotection . To address this:

  • Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O).
  • Optimize acidic deprotection (e.g., TFA in DCM) with real-time monitoring via <sup>19</sup>F NMR to confirm Boc group removal .
  • Apply design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Use NIOSH-approved respirators if handling powdered forms to avoid inhalation .
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile tert-butanol during ester hydrolysis .
  • Spill Management: Neutralize acidic degradation products with sodium bicarbonate and adsorb residues using vermiculite .

Advanced: How can computational modeling guide the design of novel derivatives for biological activity screening?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites (e.g., ethenyl group for nucleophilic attack) .
  • Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases), prioritizing derivatives with optimal hydrophobic interactions with the tert-butyl group .
  • MD simulations (GROMACS) assess conformational stability in aqueous environments, critical for in vitro assays .

Advanced: What strategies improve the stability of this compound during long-term storage?

Answer:

  • Store under argon atmosphere at –20°C in amber vials to prevent oxidation of the ethenyl group.
  • Add desiccants (e.g., molecular sieves) to avoid hydrolysis of the tert-butyl ester .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Basic: How is the tert-butyl ester group strategically used in multi-step synthetic pathways?

Answer:
The tert-butyl ester serves as a temporary protecting group for carboxylic acids, enabling selective reactions at other sites (e.g., ethenyl functionalization). It is later removed under mild acidic conditions (e.g., TFA/DCM) without disrupting acid-sensitive groups like epoxides . In peptide synthesis, it prevents racemization during coupling steps .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

  • LC-MS/MS (ESI+ mode) identifies low-abundance impurities (e.g., tert-butanol adducts) with a detection limit of 0.1% .
  • Chiral HPLC (Chiralpak IA column) resolves enantiomeric impurities introduced during asymmetric synthesis .
  • NMR relaxation experiments (T1/T2) differentiate between conformational isomers that co-elute in chromatographic methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.